

An In-depth Technical Guide to 2-(5-Methylisoxazol-3-yl)acetonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methylisoxazol-3-yl)acetonitrile is a heterocyclic compound featuring a 5-methylisoxazole core functionalized with an acetonitrile group at the 3-position. The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrile group offers a versatile handle for further chemical modifications, making this compound an interesting building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available literature on **2-(5-Methylisoxazol-3-yl)acetonitrile**, including its physicochemical properties, a proposed synthetic route with detailed experimental protocols, and an analysis of the potential biological activities based on related structures.

Physicochemical Properties

While detailed experimental data for **2-(5-Methylisoxazol-3-yl)acetonitrile** is limited in publicly accessible literature, its basic physicochemical properties have been reported in various chemical databases.

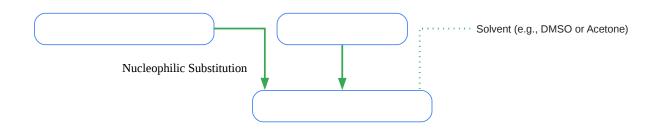


Property	Value	Source
CAS Number	35166-41-7	[1]
Molecular Formula	C ₆ H ₆ N ₂ O	[1][2]
Molecular Weight	122.12 g/mol	[1][2]
Appearance	Solid	[2]
Melting Point	36-39 °C	[1]
Boiling Point (Predicted)	264.1 ± 25.0 °C	[1]
Density (Predicted)	1.131 ± 0.06 g/cm ³	[1]
pKa (Predicted)	-4.05 ± 0.12	[1]

Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile

A specific, detailed synthesis protocol for **2-(5-Methylisoxazol-3-yl)acetonitrile** has not been prominently reported in peer-reviewed journals. However, based on general methods for the synthesis of 3-substituted-5-methylisoxazoles, a plausible two-step synthetic route can be proposed starting from the readily available 3-(chloromethyl)-5-methylisoxazole.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.

Experimental Protocol (Inferred)







This protocol is based on analogous nucleophilic substitution reactions to introduce a nitrile group.

Step 1: Nucleophilic Substitution

- Materials:
 - 3-(Chloromethyl)-5-methylisoxazole (1.0 eq)
 - Sodium cyanide (NaCN) (1.2 eq)
 - Dimethyl sulfoxide (DMSO) or Acetone as solvent
 - Water
 - Ethyl acetate
 - Brine solution

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
 3-(chloromethyl)-5-methylisoxazole in the chosen solvent (e.g., DMSO).
- Add sodium cyanide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into cold water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Purification:



 The crude 2-(5-Methylisoxazol-3-yl)acetonitrile can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Potential Biological Activities and Drug Development Applications

Direct biological screening data for **2-(5-Methylisoxazol-3-yl)acetonitrile** is not readily available. However, the 5-methylisoxazole moiety is a common feature in a variety of biologically active compounds, suggesting potential areas for investigation for this molecule.

Structure-Activity Relationship (SAR) Insights

Numerous studies on isoxazole derivatives have provided valuable structure-activity relationship (SAR) insights. The substitution pattern on the isoxazole ring significantly influences the biological activity. For instance, different substituents at the 3- and 5-positions can modulate the potency and selectivity of these compounds for various biological targets. The cyanomethyl group at the 3-position of the isoxazole ring in the target compound could serve as a key interaction point with biological macromolecules or as a precursor for more complex functionalities.

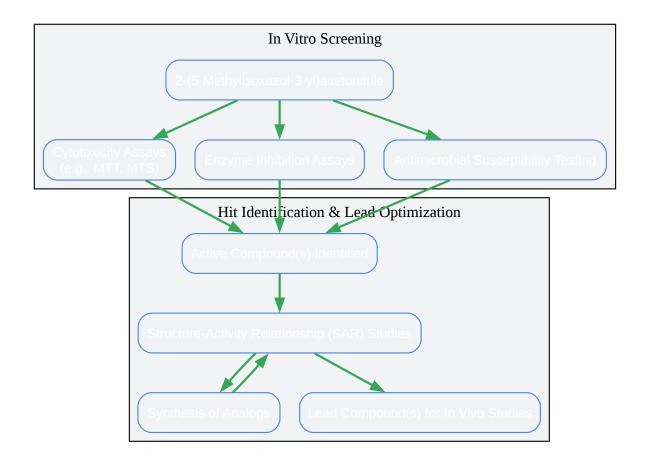
Potential Therapeutic Areas

Based on the activities of related compounds, **2-(5-Methylisoxazol-3-yl)acetonitrile** could be explored for the following therapeutic applications:

- Anti-inflammatory Activity: Many isoxazole-containing compounds have demonstrated potent anti-inflammatory effects.
- Anticancer Activity: The isoxazole scaffold is present in several compounds with reported cytotoxic activity against various cancer cell lines, such as MCF-7 (human breast adenocarcinoma).
- Antimicrobial Activity: Isoxazole derivatives have been investigated for their antibacterial and antifungal properties.

Experimental Workflow for Biological Screening





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Caption: A typical workflow for the biological screening of a novel compound.

Conclusion

2-(5-Methylisoxazol-3-yl)acetonitrile represents a chemical entity with potential for further exploration in drug discovery and development. While direct experimental data on its synthesis and biological activity are limited, this guide provides a plausible synthetic route and highlights promising areas for biological screening based on the known activities of structurally related isoxazole derivatives. The versatility of the nitrile group for chemical modification, coupled with the proven biological relevance of the 5-methylisoxazole core, makes this compound a valuable starting point for the design and synthesis of new lead compounds in various



therapeutic areas. Further research is warranted to fully elucidate its synthetic accessibility and pharmacological profile.

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References

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